molecular formula C9H17NO2 B13519518 Methyl 5,5-dimethylpiperidine-3-carboxylate

Methyl 5,5-dimethylpiperidine-3-carboxylate

Cat. No.: B13519518
M. Wt: 171.24 g/mol
InChI Key: WEINCQKTCZRBAR-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethylpiperidine-3-carboxylate is a chemical compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethylpiperidine-3-carboxylate typically involves the reaction of 5,5-dimethylpiperidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 5,5-dimethylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethylpiperidine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,4-dimethylpiperidine-3-carboxylate
  • Methyl 3,3-dimethylpiperidine-2-carboxylate
  • Ethyl 5,5-dimethylpiperidine-3-carboxylate

Uniqueness

Methyl 5,5-dimethylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Methyl 5,5-dimethylpiperidine-3-carboxylate is a piperidine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H19NO2
  • Molecular Weight : 199.28 g/mol
  • Chirality : The compound features chiral centers that influence its biological interactions.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, impacting metabolic pathways associated with diseases such as cancer and neurological disorders.
  • Receptor Modulation : It interacts with specific receptors, modulating their activity to elicit biological responses.

Biological Activities

  • Inhibition of BCL6 :
    • Recent studies have demonstrated that this compound selectively inhibits BCL6, a transcriptional repressor implicated in lymphoid malignancies. This inhibition may lead to potential applications in cancer therapy by promoting apoptosis in malignant cells.
  • Cytotoxic Effects :
    • The compound has shown cytotoxic activity against various cancer cell lines. For instance, it was evaluated using the MTT assay, revealing significant cell viability reduction at specific concentrations (CC50 values) in human colon carcinoma cells .
  • Neuroprotective Properties :
    • Research indicates potential neuroprotective effects, making it a candidate for treating neurological disorders. Its structural features allow for effective interactions with neurotransmitter receptors.

Case Study 1: Cancer Therapy

A study investigated the effect of this compound on BCL6 inhibition in lymphoma cell lines. The results indicated a dose-dependent decrease in cell proliferation and increased apoptosis markers, suggesting its potential as a therapeutic agent against BCL6-driven cancers.

Case Study 2: Neuroprotection

In another study focusing on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results showed that it significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.

Summary of Biological Activities

Activity TypeMechanism/EffectReference
Inhibition of BCL6Induces apoptosis in lymphoma cells
CytotoxicityReduces viability in cancer cell lines
NeuroprotectionDecreases oxidative stress and enhances cell survival

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 5,5-dimethylpiperidine-3-carboxylate

InChI

InChI=1S/C9H17NO2/c1-9(2)4-7(5-10-6-9)8(11)12-3/h7,10H,4-6H2,1-3H3

InChI Key

WEINCQKTCZRBAR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CNC1)C(=O)OC)C

Origin of Product

United States

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